(R)-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate
CAS No.: 942189-33-5
Cat. No.: VC15939869
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942189-33-5 |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | methyl (3R)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-10(14)8-13-6-5-9(7-13)11(15)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
| Standard InChI Key | YDTIMWHPCCPOCJ-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)CN1CC[C@H](C1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)CN1CCC(C1)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Nomenclature and Identifiers
The compound is systematically named methyl (3R)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-3-carboxylate, reflecting its IUPAC designation . It bears two primary CAS registry numbers: 942189-33-5 (widely recognized in PubChem and commercial databases) and 113482-47-6 (listed by some suppliers, though potentially erroneous) . The molecular formula C₁₂H₂₁NO₄ corresponds to a molecular weight of 243.30 g/mol .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number (Primary) | 942189-33-5 | |
| Molecular Formula | C₁₂H₂₁NO₄ | |
| Molecular Weight | 243.30 g/mol | |
| IUPAC Name | methyl (3R)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-3-carboxylate | |
| SMILES Notation | CC(C)(C)OC(=O)CN1CCC@HC(=O)OC |
Stereochemical Configuration
The (R) configuration at the pyrrolidine ring’s 3-position imposes chirality, critical for interactions in biological systems . The stereochemistry is preserved in the SMILES string via the @ symbol, denoting the absolute configuration .
Structural Components
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Pyrrolidine Core: A saturated five-membered ring with one nitrogen atom.
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Methyl Ester Group: At position 3, enhancing lipophilicity and serving as a potential prodrug moiety.
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tert-Butoxy Oxoethyl Side Chain: A bulky, electron-withdrawing group at position 1, likely influencing steric and electronic properties .
Synthesis and Manufacturing
Industrial Production
Suppliers like Parchem and VulcanChem list the compound under "Specialty Materials," indicating small-scale synthesis for research use . Typical purity levels exceed 97%, as noted in vendor specifications .
Physicochemical Properties
Stability and Reactivity
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Ester Groups: Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acids or alcohols.
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tert-Butyl Protection: Enhances stability against nucleophilic attack, a common feature in prodrug design.
Spectral Characteristics
Though experimental data (e.g., NMR, IR) are unavailable, computational predictions suggest:
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¹H NMR: Signals for tert-butyl (δ ~1.2 ppm), methyl ester (δ ~3.6 ppm), and pyrrolidine protons (δ ~1.8–3.5 ppm).
| Compound Class | Bioactivity | Relevance to Target Compound |
|---|---|---|
| 3-Carboxylate Pyrrolidines | Antioxidant properties | Structural similarity suggests potential redox modulation. |
| N-Alkylated Pyrrolidines | Antibacterial activity | tert-Butoxy group may enhance membrane permeability. |
Organic Synthesis
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